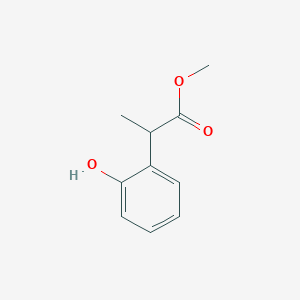

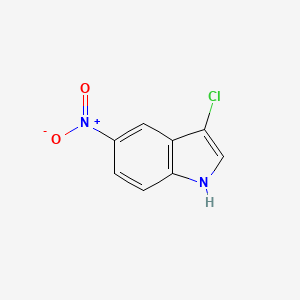

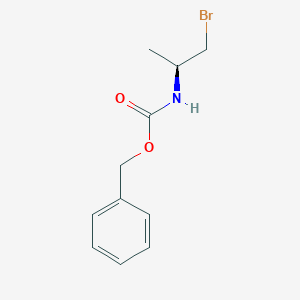

![molecular formula C20H26ClI B3181124 碘鎓,双[4-(1,1-二甲基乙基)苯基],氯化物 CAS No. 5421-53-4](/img/structure/B3181124.png)

碘鎓,双[4-(1,1-二甲基乙基)苯基],氯化物

描述

Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, chloride is a type of iodonium salt . It is a powerful photoredox catalyst widely used in the biomedical industry. It efficiently induces radical reactions and aids in synthesizing various drug compounds .

Synthesis Analysis

Iodonium salts, such as Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, chloride, are not soluble in non-polar solvents. Therefore, polar solvents like methanol and chloroform are needed to dissolve the monomers when it acts as a photoinitiator . The synthesis of new types of iodonium salts has been a focus in recent years, mainly to improve solubility in less polar solvents and reduce toxicity .Physical And Chemical Properties Analysis

The melting point of Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, chloride is 213 °C . More detailed physical and chemical properties are not available from the search results.科学研究应用

亲电放射性氟化的前体

- 它用作亲电放射性氟化和其他 4-碘苯基化反应的前体分子。这些反应的产物可以用作过渡金属催化的交叉偶联和其他金属有机反应的试剂 (Cardinale, Ermert, & Coenen, 2012)。

光学活性杂化组件的合成

- 它用于合成各种光学活性纳米级四核组件,这些组件由配位键连接在一起,形成手性杂化碘鎓-过渡金属分子平方 (Olenyuk, Whiteford, & Stang, 1996)。

表面改性

- 该化合物可以通过紫外光激活的芳基自由基生成来改性表面。此过程允许使用有机官能团进行简单的单步表面图案化 (Guselnikova et al., 2019)。

近红外敏化自由基光聚合

- 研究了新型碘鎓盐在近红外引发的自由基聚合中的反应性,在各种化学反应中作为自由基引发剂 (Brömme et al., 2015)。

组装氧杂环的触发器

- 双(吡啶)碘鎓四氟硼酸盐中的碘鎓离子与邻炔基取代的羰基化合物和不同的亲核试剂反应,产生有价值的碘化杂环 (Barluenga, Vázquez-Villa, Ballesteros, & González, 2003)。

手性构件的制备

- 它用于手性构件(如 BINAP 二氧化物)的区域选择性碘化中,这些构件进一步用于不对称合成 (Shimada et al., 2005)。

未来方向

作用机制

Target of Action

Bis(4-(tert-butyl)phenyl)iodonium chloride is primarily used as a photoacid generator (PAG) . Its primary targets are the monomers in a polymerization reaction .

Mode of Action

The compound acts as a photoinitiator . Upon exposure to light, it undergoes photo-induced cleavage , generating a strong acid that initiates the polymerization process . The presence of a tert-butyl group on the benzene ring makes the associated bonds more susceptible to this cleavage .

Biochemical Pathways

The generated acid from the photoinitiation process interacts with the monomers, causing them to link together and form a polymer . This is the primary biochemical pathway affected by Bis(4-(tert-butyl)phenyl)iodonium chloride.

Result of Action

The result of the action of Bis(4-(tert-butyl)phenyl)iodonium chloride is the formation of a polymer from the monomers present in the reaction . This polymer formation is crucial in various industrial applications, including the creation of photoresists in semiconductor fabrication .

Action Environment

The action of Bis(4-(tert-butyl)phenyl)iodonium chloride is influenced by environmental factors such as light and humidity. Light is necessary for the photo-induced cleavage that initiates the polymerization process . On the other hand, the compound should be stored away from light and moisture, as it is sensitive to both .

属性

IUPAC Name |

bis(4-tert-butylphenyl)iodanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26I.ClH/c1-19(2,3)15-7-11-17(12-8-15)21-18-13-9-16(10-14-18)20(4,5)6;/h7-14H,1-6H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHPUIEDIXRYPTP-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)(C)C.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClI | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40969182 | |

| Record name | Bis(4-tert-butylphenyl)iodanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40969182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5421-53-4 | |

| Record name | Bis(4-tert-butylphenyl)iodanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40969182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

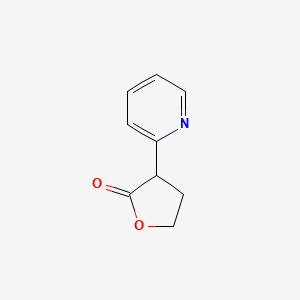

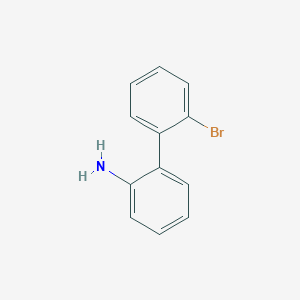

![2-phenyl-Oxazolo[5,4-c]pyridine](/img/structure/B3181051.png)

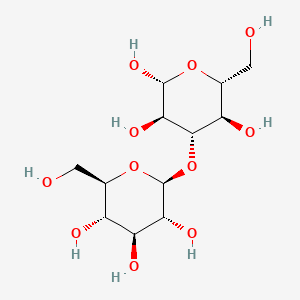

![(13S,17R)-13-methyl-17-(2-methyl-1,3-dioxolan-2-yl)spiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-ol](/img/structure/B3181122.png)